4-Chlorodecane
Description
4-Chlorodecane (C₁₀H₂₁Cl) is a chlorinated alkane characterized by a linear decane backbone with a chlorine atom substituted at the fourth carbon position. This compound belongs to the haloalkane family, where halogen atoms influence physical and chemical properties such as boiling point, solubility, and reactivity. Chlorinated alkanes like this compound are typically synthesized via free-radical halogenation or nucleophilic substitution reactions. Their applications range from intermediates in organic synthesis to solvents in industrial processes. Analytical characterization of such compounds often relies on techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), with data verification through databases such as Reaxys or SciFinder .
Properties
CAS No. |
999-49-5 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-9-10(11)8-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
SFSRUCSICQYPSN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)Cl |
Canonical SMILES |
CCCCCCC(CCC)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Chlorodecane; (+/-)-4-Chlorodecane; 4-Chlorodecane; Decane, 4-chloro-. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Physical Properties of Chlorinated Decanes
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
|---|---|---|---|---|
| 1-Chlorodecane | 176.72 | ~230 | 0.89 | Insoluble |
| This compound | 176.72 | ~245 | 0.88 | Insoluble |
| 2-Chlorodecane | 176.72 | ~240 | 0.88 | Insoluble |
Table 2. Reactivity Comparison
| Compound | SN2 Reactivity | SN1 Reactivity | Stability in Polar Solvents |
|---|---|---|---|
| 1-Chlorodecane | High | Low | Moderate |
| This compound | Low | High | High |
Research Findings
- Synthetic Applications : this compound is less reactive than its primary isomer in nucleophilic substitutions, making it preferable for controlled synthesis of secondary alcohols via hydrolysis .
- Analytical Challenges : Extraction and quantification of this compound from complex matrices (e.g., polymers) may yield incomplete data due to matrix interference, a common issue highlighted in chemical analysis guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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